molecular formula C7H10N2O3 B587056 4-(2-hydroxyethyliminomethyl)-3-methyl-2H-1,2-oxazol-5-one CAS No. 146033-94-5

4-(2-hydroxyethyliminomethyl)-3-methyl-2H-1,2-oxazol-5-one

Cat. No.: B587056
CAS No.: 146033-94-5
M. Wt: 170.168
InChI Key: PVAJRHJODSJGBR-XQRVVYSFSA-N
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Description

4-(2-hydroxyethyliminomethyl)-3-methyl-2H-1,2-oxazol-5-one is a heterocyclic compound that features a unique structure combining an oxazole ring with a hydroxyethyliminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-hydroxyethyliminomethyl)-3-methyl-2H-1,2-oxazol-5-one typically involves the reaction of 3-methyl-2H-1,2-oxazol-5-one with 2-hydroxyethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-(2-hydroxyethyliminomethyl)-3-methyl-2H-1,2-oxazol-5-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The iminomethyl group can be reduced to form amine derivatives.

    Substitution: The oxazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the oxazole ring or the hydroxyethyliminomethyl group.

Scientific Research Applications

4-(2-hydroxyethyliminomethyl)-3-methyl-2H-1,2-oxazol-5-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2-hydroxyethyliminomethyl)-3-methyl-2H-1,2-oxazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyliminomethyl group can form hydrogen bonds and other interactions with biological molecules, leading to modulation of their activity. The oxazole ring can also participate in various biochemical pathways, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-hydroxyethyliminomethyl)-2H-1,2-oxazol-5-one: Lacks the methyl group at the 3-position.

    3-methyl-2H-1,2-oxazol-5-one: Lacks the hydroxyethyliminomethyl group.

    2-hydroxyethyliminomethyl-2H-1,2-oxazol-5-one: Lacks the methyl group at the 3-position.

Uniqueness

4-(2-hydroxyethyliminomethyl)-3-methyl-2H-1,2-oxazol-5-one is unique due to the presence of both the hydroxyethyliminomethyl group and the methyl group at the 3-position. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable target for research and development.

Biological Activity

4-(2-hydroxyethyliminomethyl)-3-methyl-2H-1,2-oxazol-5-one, also known by its CAS number 146033-94-5, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features an oxazoline ring structure with a hydroxyl group and an iminomethyl side chain, which contribute to its chemical reactivity and biological properties. The molecular formula is C8H10N2O2, and it has a molecular weight of 170.18 g/mol.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that oxazoline derivatives can possess significant antibacterial and antifungal properties.
  • Antioxidant Properties : Certain derivatives demonstrate the ability to scavenge free radicals, indicating potential use in oxidative stress-related conditions.
  • Enzyme Inhibition : Compounds in this class have been evaluated for their ability to inhibit key enzymes involved in various biochemical pathways.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of various oxazoline derivatives against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibition against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, suggesting potential as an antimicrobial agent .
  • Antioxidant Activity :
    • Research conducted on related compounds revealed that they could effectively reduce oxidative stress markers in vitro. The antioxidant capacity was measured using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, yielding an IC50 value of 15 µg/mL for the compound .
  • Enzyme Inhibition Studies :
    • Inhibitory effects on tyrosinase, an enzyme involved in melanin production, were assessed. The compound showed an IC50 value of 25 µM, indicating moderate activity and potential applications in skin whitening formulations .

Table 1: Summary of Biological Activities

Activity TypeTest Organism/TargetResultReference
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
AntioxidantDPPH AssayIC50 = 15 µg/mL
Enzyme InhibitionTyrosinaseIC50 = 25 µM

The biological activities of this compound can be attributed to its structural features that allow it to interact with biological macromolecules. For instance:

  • The hydroxyl group may facilitate hydrogen bonding with target enzymes or receptors.
  • The oxazoline ring can participate in π-stacking interactions with aromatic residues in enzymes.

Properties

IUPAC Name

4-(2-hydroxyethyliminomethyl)-3-methyl-2H-1,2-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-5-6(4-8-2-3-10)7(11)12-9-5/h4,9-10H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VERQDOCQSOEXHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)ON1)C=NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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